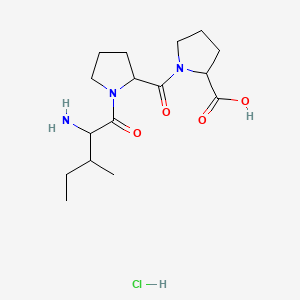

H-Ile-Pro-Pro-OH hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H28ClN3O4 |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H |

InChI Key |

XRXZJOQURIUXLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: H-Ile-Pro-Pro-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Pro-Pro-OH hydrochloride, the hydrochloride salt of the tripeptide Isoleucyl-Prolyl-Proline (IPP), is a compound of significant interest in the fields of biochemistry and pharmacology. This document provides a comprehensive overview of its fundamental properties, experimental protocols for its characterization, and its mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor.

Physicochemical Properties

The basic physicochemical properties of this compound and its corresponding free peptide form are summarized below. It is important to note that while data for the hydrochloride form is provided where available, some properties, such as pKa and melting point, are reported for the free peptide (H-Ile-Pro-Pro-OH) due to a lack of specific experimental data for the hydrochloride salt.

Table 1: Physicochemical Data for this compound and H-Ile-Pro-Pro-OH

| Property | This compound | H-Ile-Pro-Pro-OH (Free Peptide) | Source(s) |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [1][2] |

| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride | IPP, Ile-Pro-Pro | [1][2] |

| CAS Number | 1208862-61-6 | 26001-32-1 | [1][2][3] |

| Molecular Formula | C₁₆H₂₈ClN₃O₄ | C₁₆H₂₇N₃O₄ | [1][2][3] |

| Molecular Weight | 361.87 g/mol | 325.41 g/mol | [1][4] |

| Appearance | Solid (Predicted) | Not Available | [3] |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | 572.556 °C at 760 mmHg (Predicted) | [5] |

| pKa (Strongest Acidic) | Not Available | 3.44 (Predicted) | [6] |

| pKa (Strongest Basic) | Not Available | 8.2 (Predicted) | [6] |

| Solubility | Water: 50 mg/mL, DMSO: 30 mg/mL | Not Available | [3] |

| IC₅₀ (for ACE) | 5 µM | 5 µM | [3][4][7] |

Biological Activity: ACE Inhibition

H-Ile-Pro-Pro-OH is a known inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. By inhibiting ACE, H-Ile-Pro-Pro-OH prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.[8]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. lookchem.com [lookchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. targetmol.cn [targetmol.cn]

- 8. researchgate.net [researchgate.net]

H-Ile-Pro-Pro-OH Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ile-Pro-Pro-OH hydrochloride (IPP), a milk-derived tripeptide, has garnered significant scientific attention for its potential antihypertensive properties. This technical guide provides a comprehensive overview of the core mechanism of action of IPP, focusing on its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). We delve into the intricate signaling pathways influenced by this peptide, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The primary and most well-documented mechanism of action for this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key zinc-dependent dipeptidyl carboxypeptidase in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][3][4]

ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3] Angiotensin II exerts its effects by binding to the Angiotensin II type 1 (AT1) receptor, leading to a cascade of physiological responses that increase blood pressure, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle cells.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals.

By inhibiting ACE, IPP reduces the production of Angiotensin II, thereby mitigating these hypertensive effects and promoting vasodilation, leading to a decrease in blood pressure.[2]

Structural studies have provided insights into the binding of IPP to ACE. X-ray crystallography has revealed that lactotripeptides like IPP have a preference for the N-domain of ACE (nACE) due to specific polar interactions near the catalytic zinc ion.[1][3]

Signaling Pathway of the Renin-Angiotensin System and IPP Inhibition

The following diagram illustrates the classical Renin-Angiotensin System and the point of intervention by H-Ile-Pro-Pro-OH.

Secondary Mechanisms and Physiological Effects

Beyond direct ACE inhibition, research suggests that IPP may exert its antihypertensive effects through additional mechanisms:

Enhancement of Endothelial Function

IPP has been shown to improve vascular endothelial function.[5] Studies indicate that IPP can stimulate the production of nitric oxide (NO), a potent vasodilator, in endothelial cells.[6][7] This effect appears to be independent of blood pressure changes, suggesting a direct beneficial impact on the vascular endothelium.[5] The increased NO production contributes to vasorelaxation and improved arterial function.[6]

Modulation of the Autonomic Nervous System

Studies in spontaneously hypertensive rats (SHR) suggest that IPP can reduce cutaneous arterial sympathetic nerve activity (CASNA), leading to a decrease in mean arterial pressure.[8] This effect appears to be mediated via the stomach and afferent vagus nerve, as it is eliminated by sub-diaphragmatic vagotomy.[8] This indicates a potential central nervous system-mediated component to IPP's antihypertensive action, distinct from the systemic ACE inhibition.

Attenuation of Oxidative Stress and Vascular Remodeling

In animal models of hypertension, long-term administration of IPP has been shown to attenuate oxidative stress and vascular remodeling.[9][10] This is achieved by inhibiting ACE activity and subsequent Angiotensin II and superoxide (B77818) production in both the hypothalamic paraventricular nucleus (PVN) and in the arteries.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on H-Ile-Pro-Pro-OH.

Table 1: In Vitro ACE Inhibitory Activity

| Peptide | IC50 Value (µM) | Experimental System | Reference |

| Ile-Pro-Pro | 5 | Somatic Angiotensin-Converting Enzyme (sACE) | [3] |

| Ile-Pro-Pro | 8.25 ± 0.71 | Cell-free (porcine kidney recombinant enzyme) | [11] |

| Ile-Pro-Pro | 6.95 | Cell-based (Caco-2 cells) | [11] |

IC50: The concentration of an inhibitor required to inhibit 50% of an enzyme's activity.

Table 2: In Vivo Antihypertensive Effects in Human Clinical Trials

| Study Population | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |

| Mildly Hypertensive Subjects | 25 mg IPP and VPP | Single Dose | -2.1 mmHg (p=0.045) | -1.6 mmHg (p=0.03) | [12][13] |

| Stage-I Hypertensive Subjects | 3.4 mg IPP and VPP | 8 weeks | -10.5 ± 11.5 mmHg (p<0.05) | Not reported | [14] |

| Stage-I Hypertensive Patients | 2.53 mg VPP, 1.52 mg IPP | > 4 weeks | -9.1 mmHg (office SBP, p<0.001) | -7.0 mmHg (office DBP, p<0.005) | [15] |

| Japanese Subjects (Meta-analysis) | Varied | Varied | -5.63 mmHg (p<0.0001) | Not reported | [16] |

Table 3: Effects on Vascular Parameters

| Parameter | Model | Treatment | Result | Reference |

| Acetylcholine-induced vasorelaxation | L-NAME-treated rats | 0.3 g/L IPP for 4 weeks | Significantly greater vasorelaxation vs. L-NAME alone | [6] |

| Pulse Wave Velocity (PWV) | L-NAME-treated rats | 0.3 g/L IPP for 4 weeks | Attenuated the increase in PWV | [6] |

| Brachial-ankle Pulse Wave Velocity (baPWV) | Stage-I Hypertensive Subjects | 3.4 mg IPP and VPP for 8 weeks | -73.9 ± 130.0 cm/s (p<0.05) | [14] |

| Urinary cGMP excretion | Mildly Hypertensive Subjects | 25 mg IPP and VPP (single dose) | Higher in active group vs. placebo (p=0.01) | [12] |

Experimental Protocols

In Vitro ACE Inhibitory Activity Assay (Modified from Cushman and Cheung)

This protocol is a widely used method to determine the in vitro ACE inhibitory activity of peptides.[17][18]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

This compound (test inhibitor)

-

Captopril (B1668294) (positive control)

-

HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of ACE, HHL, IPP, and captopril in the appropriate buffers.

-

Assay Reaction:

-

In a microcentrifuge tube, pre-incubate 20 µL of the IPP solution (at various concentrations) or control with 20 µL of 5 mM HHL solution in 90 µL of HEPES buffer at 37°C for 5 minutes.[17]

-

Initiate the enzymatic reaction by adding 20 µL of ACE solution (0.04 U/mL).[17]

-

Incubate the mixture at 37°C for 60 minutes.[17]

-

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.[17]

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under vacuum.

-

-

Quantification:

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive effects of IPP in a widely accepted animal model of hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR)

-

Wistar-Kyoto (WKY) rats as normotensive controls

Procedure:

-

Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Blood Pressure Measurement:

-

Train the rats for blood pressure measurement using the tail-cuff method for several days before the start of the experiment to minimize stress-induced fluctuations.

-

Measure baseline systolic and diastolic blood pressure and heart rate.

-

-

Experimental Groups:

-

Divide the SHR into at least two groups: a control group receiving the vehicle (e.g., water or saline) and a treatment group receiving IPP.

-

Include a group of WKY rats as a normotensive reference.

-

-

Administration of IPP: Administer IPP orally (e.g., via gavage or in drinking water) at a predetermined dose and frequency for a specified duration (e.g., several weeks).

-

Monitoring:

-

Measure blood pressure and heart rate at regular intervals throughout the study.

-

Monitor body weight and food/water intake.

-

-

Data Analysis:

-

Analyze the changes in blood pressure and heart rate over time and compare the values between the different experimental groups using appropriate statistical methods (e.g., ANOVA).

-

Visualizations of Experimental Workflows and Logical Relationships

In Vitro ACE Inhibition Assay Workflow

Logical Relationship of IPP's Multifaceted Antihypertensive Effects

Conclusion

This compound exerts its antihypertensive effects primarily through the inhibition of the Angiotensin-Converting Enzyme, a key regulator of the Renin-Angiotensin System. This action is complemented by secondary mechanisms including the enhancement of endothelial function, modulation of the autonomic nervous system, and reduction of oxidative stress. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy. The detailed experimental protocols and visual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and development of this promising bioactive peptide for cardiovascular health.

References

- 1. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Perspective on the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casein hydrolysate containing the antihypertensive tripeptides Val-Pro-Pro and Ile-Pro-Pro improves vascular endothelial function independent of blood pressure-lowering effects: contribution of the inhibitory action of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of the Lactotripeptides Isoleucine-Proline-Proline and Valine-Proline-Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

H-Ile-Pro-Pro-OH Hydrochloride: A Technical Guide to its Core Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Pro-Pro-OH hydrochloride, a tripeptide composed of isoleucine, proline, and proline, is a bioactive peptide primarily recognized for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental data.

Chemical Identification and Properties

The following table summarizes the key identifiers and chemical properties of this compound.

| Property | Value |

| CAS Number | 1208862-61-6 |

| Molecular Formula | C₁₆H₂₈ClN₃O₄ |

| Molecular Weight | 361.87 g/mol |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride, Ile-Pro-Pro hydrochloride, IPP hydrochloride |

Mechanism of Action: ACE Inhibition

The primary mechanism of action for H-Ile-Pro-Pro-OH is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.

The Renin-Angiotensin System (RAS) Signaling Pathway

The diagram below illustrates the role of ACE in the RAS and the inhibitory effect of H-Ile-Pro-Pro-OH.

By inhibiting ACE, H-Ile-Pro-Pro-OH prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.

Quantitative Data: ACE Inhibition and Antihypertensive Effects

The following tables summarize key quantitative data related to the bioactivity of H-Ile-Pro-Pro-OH.

Table 1: In Vitro ACE Inhibitory Activity

| Parameter | Value | Reference |

| IC₅₀ | 5 µM | [1] |

Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

| Parameter | Result | Reference |

| Blood Pressure Reduction | Attenuates the development of hypertension | [2] |

| Mechanism | Reduces sympathetic nerve activity | [3] |

Table 3: Antihypertensive Effects in Human Clinical Trials

| Parameter | Result | Reference |

| Systolic Blood Pressure Reduction | 2-5 mmHg | [4] |

| Diastolic Blood Pressure Reduction | Modest but statistically significant reductions | [4] |

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric method developed by Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (or other inhibitors)

-

Boric acid-sodium borate (B1201080) buffer (pH 8.3)

-

1.0 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HHL in the borate buffer.

-

Prepare a stock solution of ACE in the borate buffer.

-

Prepare various concentrations of this compound in the borate buffer.

-

-

Enzymatic Reaction:

-

In a test tube, mix a specific volume of the this compound solution with the ACE solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1.0 N HCl.

-

Add ethyl acetate to the mixture and vortex thoroughly to extract the hippuric acid.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the hippuric acid residue in a known volume of distilled water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

A control reaction is performed without the inhibitor.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for In Vitro ACE Inhibition Assay

Conclusion

This compound is a well-characterized bioactive peptide with significant potential in the management of hypertension. Its primary mechanism of action through ACE inhibition is supported by robust in vitro and in vivo data. The experimental protocols provided herein offer a foundation for further research and development in the fields of functional foods and pharmaceuticals.

References

- 1. scialert.net [scialert.net]

- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide IPP: A Technical Guide to its Interaction with Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioactive tripeptide Isoleucine-Proline-Proline (IPP) and its well-documented role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). Derived from milk proteins, IPP has garnered significant attention for its potential antihypertensive properties, positioning it as a key molecule in the research and development of functional foods and novel therapeutic agents for cardiovascular health. This document details the underlying molecular mechanisms, summarizes key quantitative data from in vitro and in vivo studies, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.

The Renin-Angiotensin-Aldosterone System and the Role of ACE

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role: it converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] This dual action makes ACE a prime target for antihypertensive therapies.

dot

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

The IPP Peptide: A Natural ACE Inhibitor

Isoleucine-Proline-Proline (IPP) is a tripeptide derived from the enzymatic hydrolysis of casein, the main protein in milk.[2][3] Its structure, particularly the C-terminal proline residue, is crucial for its inhibitory activity against ACE.[4]

Mechanism of Action

IPP competitively inhibits ACE, thereby reducing the formation of angiotensin II and the degradation of bradykinin.[1] This leads to a decrease in vasoconstriction and an increase in vasodilation, ultimately contributing to a reduction in blood pressure.[4] Structural studies have revealed that lactotripeptides like IPP show a preference for inhibiting the N-terminal catalytic domain (nACE) of the somatic ACE (sACE).[1][5] Beyond direct ACE inhibition, IPP is also thought to exert its antihypertensive effects through other mechanisms, including enhancing the production of nitric oxide (NO), a potent vasodilator, and modulating the expression of genes related to vascular function.[4][6][7]

dot

Caption: Generation and mechanism of action of the IPP peptide.

Quantitative Data on IPP Efficacy

The efficacy of IPP as an ACE inhibitor has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo research.

In Vitro ACE Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Peptide | IC50 (µM) | Source Organism/Method | Reference |

| IPP | 5 | Fermented Milk | [1] |

| IPP | 164.41 | Stropharia rugosoannulata | [8] |

| IPP | 5.0 | Synthetic | [9] |

| VPP | 9.0 | Fermented Milk | [1] |

In Vivo Antihypertensive Effects

Studies in spontaneously hypertensive rats (SHRs) and clinical trials in humans have demonstrated the blood pressure-lowering effects of IPP.

Animal Studies (SHRs)

| Treatment | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Reference |

| IPP and VPP | ~2.5-3.5 mg/kg/day | 12 weeks | 12 mmHg lower than control | [2][10] |

| IPP | 0.3 mg/kg (single dose) | Acute | 28 mmHg | [11] |

| VPP | 0.6 mg/kg (single dose) | Acute | 32 mmHg | [11] |

Human Clinical Trials

| Study Population | Treatment/Dosage | Duration | SBP Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |

| Stage 1 Hypertensive Subjects | 15 mg IPP/day | 4 weeks | 3.8 mmHg | 2.3 mmHg | [6][12][13] |

| Meta-analysis (18 trials) | VPP and IPP | Varied | -3.73 mmHg (overall) | -1.97 mmHg (overall) | [11] |

| Meta-analysis (Asian patients) | VPP and IPP | Varied | -6.93 mmHg | -3.98 mmHg | [11] |

Bioavailability and Pharmacokinetics

The oral bioavailability of IPP is relatively low, a common challenge for peptide-based therapeutics.[2] However, studies have shown that it can be absorbed intact and reach the bloodstream.[14]

| Parameter | Value | Species | Reference |

| Absolute Bioavailability | ~0.1% | Pig | [14] |

| Elimination Half-life (intragastric) | 9 ± 1 min | Pig | [14] |

| Time to Max. Plasma Conc. (tmax) | Delayed in protein matrix | Pig | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ACE inhibitory activity of IPP.

In Vitro ACE Inhibition Assay (HPLC-based)

This protocol is adapted from the widely used method based on the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL).[15]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Isoleucine-Proline-Proline (IPP) peptide

-

Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Deionized water

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a 50 mM sodium borate buffer with 300 mM NaCl and adjust the pH to 8.3.

-

Dissolve HHL in the borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in the borate buffer.

-

Prepare a series of IPP dilutions in the borate buffer to determine the IC50 value.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate 25 µL of the IPP solution (or buffer for control) with 25 µL of the ACE solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

-

Vortex the mixture vigorously for 1 minute and centrifuge to separate the phases.

-

-

Quantification of Hippuric Acid:

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase (e.g., 50% methanol (B129727) in water with 0.1% trifluoroacetic acid).

-

Inject an aliquot into the HPLC system.

-

Separate HA from HHL on a C18 column using an isocratic or gradient elution.

-

Detect the HA peak by UV absorbance at 228 nm.

-

-

Calculation of ACE Inhibition:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the peak area of HA in the control reaction and A_inhibitor is the peak area of HA in the presence of IPP.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the IPP concentration.

-

dot

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a typical study to evaluate the long-term effects of IPP on blood pressure in an established animal model of hypertension.[2][10]

Animals:

-

Male Spontaneously Hypertensive Rats (SHRs), typically 6-8 weeks old.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Procedure:

-

Acclimatization:

-

House the rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Treatment Groups:

-

Divide the SHRs into at least two groups: a control group receiving a vehicle (e.g., water) and a treatment group receiving IPP dissolved in the vehicle.

-

A positive control group receiving a known antihypertensive drug (e.g., captopril) can also be included.

-

-

Administration of IPP:

-

Administer IPP orally via gavage daily for the duration of the study (e.g., 4-12 weeks).

-

The dosage should be based on previous studies (e.g., 0.3-10 mg/kg body weight).

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure (SBP) weekly using the non-invasive tail-cuff method.[2][10][16]

-

To ensure accuracy, pre-warm the rats to an appropriate temperature (e.g., 30-32°C) for a short period to detect tail artery pulsations.

-

Take multiple readings for each rat and average them to get a reliable measurement.

-

-

Data Analysis:

-

Compare the SBP values between the control and IPP-treated groups over the course of the study.

-

Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed differences.

-

Analytical Methods for IPP Quantification

Accurate quantification of IPP in biological matrices is essential for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.[12]

Method: Reversed-Phase HPLC with Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation using an organic solvent (e.g., acetonitrile) or an acidic reagent.

-

Centrifuge the sample to remove precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Separation:

-

Use a reversed-phase C18 column for separation.

-

The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Employ multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for IPP.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of IPP of known concentrations.

-

An isotopically labeled internal standard of IPP can be used to improve accuracy and precision.

-

Safety and Toxicology

IPP is derived from milk protein, which has a long history of safe consumption. Toxicological studies on IPP-containing milk protein hydrolysates have not shown any mutagenic or clastogenic effects. In human clinical trials, the intake of IPP has been well-tolerated with no significant adverse effects reported.[6][12][13]

Conclusion

The tripeptide IPP stands out as a promising natural compound with well-documented ACE inhibitory and antihypertensive properties. Its mechanism of action, while centered on the inhibition of ACE, may involve other vasodilation pathways. The quantitative data from in vitro and in vivo studies support its efficacy, although its oral bioavailability presents a challenge for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of IPP in the development of functional foods and novel pharmaceuticals for the management of hypertension and the promotion of cardiovascular health.

References

- 1. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term intake of milk peptides attenuates development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etflin.com [etflin.com]

- 4. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. mdpi.com [mdpi.com]

- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idpublications.org [idpublications.org]

- 13. A new approach to identifying hypertension-associated genes in the mesenteric artery of spontaneously hypertensive rats and stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. hplc.eu [hplc.eu]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Analysis of H-Ile-Pro-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structural analysis of the tripeptide H-Ile-Pro-Pro-OH, commonly known as Isoleucyl-Prolyl-Proline (IPP). This peptide, often derived from milk casein, has garnered significant interest for its bioactive properties, most notably its role as an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Understanding its structural characteristics is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel peptide-based drugs.

Physicochemical and Structural Properties

H-Ile-Pro-Pro-OH is an oligopeptide with the IUPAC name (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid.[4] Its unique sequence, containing two consecutive proline residues, imposes significant conformational constraints that influence its biological activity. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of H-Ile-Pro-Pro-OH

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₃O₄ | [4][5] |

| Molecular Weight | 325.40 g/mol | [4][5] |

| Exact Mass | 325.20015635 Da | [4][5] |

| XLogP3 | -1.7 | [4][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Complexity | 482 | [4][5] |

| pKa (Predicted) | 3.42 ± 0.20 | [5] |

| Boiling Point (Predicted) | 572.56 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.248 g/cm³ | [5] |

The structure of H-Ile-Pro-Pro-OH features a hydrophobic isoleucine residue at the N-terminus followed by two proline residues. The cyclic nature of the proline side chain restricts the phi (Φ) dihedral angle of the peptide backbone, significantly limiting the peptide's conformational flexibility. The presence of a di-prolyl motif can lead to a bent conformation, which may be crucial for its interaction with biological targets.[6]

Experimental Protocols for Structural Analysis

A multi-faceted approach is required to fully characterize the structure of H-Ile-Pro-Pro-OH. The general workflow involves synthesis or isolation, purification, and subsequent analysis by various spectroscopic and spectrometric techniques.

Protocol 1: Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the exact molecular weight and amino acid sequence of the peptide. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the resulting fragment ions to deduce the sequence.[7][8][9]

Experimental Protocol:

-

Sample Preparation: The purified peptide, obtained from HPLC, is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used. The sample is introduced via liquid chromatography (LC) or direct infusion.

-

Data Acquisition:

-

Full Scan MS: Acquire spectra in the m/z range of 100-1000 to identify the precursor ion [M+H]⁺ for H-Ile-Pro-Pro-OH (expected m/z ≈ 326.21).

-

MS/MS: Isolate the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the fragment ion spectrum.

-

-

Data Analysis: The resulting MS/MS spectrum will show characteristic 'b' and 'y' fragment ions. The mass differences between consecutive ions of the same type correspond to the mass of an amino acid residue, allowing for de novo sequencing. For proline-containing peptides, fragmentation at the proline residue is particularly informative.[9]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and determine through-bond and through-space connectivities.[10]

Experimental Protocol:

-

Sample Preparation: Lyophilized H-Ile-Pro-Pro-OH is dissolved in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a concentration of 1-5 mM. The pH is adjusted to a suitable value (e.g., 5.0).

-

Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is used.

-

Data Acquisition:

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

-

2D ¹H-¹H COSY/TOCSY: Acquire these spectra to identify spin systems corresponding to each amino acid residue (Isoleucine and the two Prolines).

-

2D ¹H-¹H NOESY: Acquire a NOESY spectrum (mixing time 150-300 ms) to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's conformation and the cis/trans isomerization state of the X-Pro peptide bonds.

-

¹³C and ¹⁵N Edited Spectra (HSQC, HMBC): If the peptide is isotopically labeled, these experiments can provide additional constraints for structure calculation. For proline-rich peptides, specific NMR experiments can be tailored to focus on the unique spectral region of proline nitrogen resonances.[10]

-

-

Data Analysis: Resonances are assigned sequentially. NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Protocol 3: X-ray Crystallography

Principle: X-ray crystallography can determine the precise atomic coordinates of the peptide in its solid, crystalline state, providing a high-resolution static picture of its conformation.[11] This technique has been successfully applied to other proline-rich peptides.[12][13]

Experimental Protocol:

-

Crystallization: This is often the most challenging step.[14]

-

The purified peptide is concentrated to 5-20 mg/mL.

-

A high-throughput screening of various crystallization conditions (precipitants, buffers, salts, temperature) is performed using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

A suitable single crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.

-

The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (synchrotron source preferred).

-

Diffraction patterns are collected as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine unit cell parameters and reflection intensities.

-

The crystallographic phase problem is solved using methods like direct methods or molecular replacement (if a homologous structure exists).

-

An initial electron density map is generated, into which a model of the peptide is built.

-

The model is iteratively refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Data Analysis: The final refined structure provides precise bond lengths, angles, and the overall conformation of the peptide in the crystal lattice.

Biological Context: ACE Inhibition Pathway

H-Ile-Pro-Pro-OH is best known for its antihypertensive effects, which are attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][15][16] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, IPP prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to vasodilation and a reduction in blood pressure.

Beyond ACE inhibition, studies have also suggested that IPP may have anti-inflammatory effects and can promote adipocyte differentiation, indicating its potential role in managing metabolic syndrome.[3] The structural features of IPP, particularly the di-prolyl motif, are likely critical for its specific and high-affinity binding to the active site of ACE.

Conclusion

The structural analysis of H-Ile-Pro-Pro-OH requires a combination of high-resolution analytical techniques. Mass spectrometry is essential for confirming its primary structure, while NMR spectroscopy and X-ray crystallography provide detailed insights into its three-dimensional conformation in solution and solid states, respectively. The constrained conformation imparted by the di-prolyl sequence is a key feature that likely governs its bioactivity as an ACE inhibitor. A thorough structural characterization, following the protocols outlined in this guide, is fundamental for researchers and drug developers aiming to harness the therapeutic potential of this and other proline-rich bioactive peptides.

References

- 1. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoleucyl-prolyl-proline|lookchem [lookchem.com]

- 6. Molecular insights into protein synthesis with proline residues | EMBO Reports [link.springer.com]

- 7. PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of Isoleucyl-prolyl-proline

An In-depth Technical Guide on the Physicochemical Characteristics of Isoleucyl-prolyl-proline (IPP)

Introduction

Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. Primarily derived from the hydrolysis of milk proteins, specifically casein, IPP has garnered significant interest within the scientific and pharmaceutical communities.[1][2] It is most recognized for its potential role in cardiovascular health, attributed to its activity as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] ACE is a critical enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[5] By inhibiting ACE, IPP is believed to contribute to the maintenance of normal blood pressure.[2]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of IPP. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

The fundamental physicochemical properties of Isoleucyl-prolyl-proline are summarized below. These parameters are crucial for understanding the peptide's behavior in biological systems and for the formulation of IPP-containing products.

Table 1.1: General and Chemical Properties of IPP

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [6] |

| Synonyms | IPP, Ile-Pro-Pro, H-Ile-Pro-Pro-OH | [6][7] |

| CAS Number | 26001-32-1 | [7] |

| Molecular Formula | C₁₆H₂₇N₃O₄ | [6][7] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N | [7] |

Table 1.2: Quantitative Physicochemical Data for IPP

| Parameter | Value | Source |

| Molecular Weight | 325.41 g/mol | [3][6] |

| Exact Mass | 325.20015635 Da | [6][7] |

| Predicted pKa (Strongest Acidic) | ~3.4 | [7][8] |

| Predicted pKa (Strongest Basic) | ~8.2 | [8] |

| Predicted XLogP3 | -1.7 | [6][7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 5 | [7] |

| Complexity | 482 | [7] |

| ACE Inhibition IC₅₀ | 5 µM | [3] |

Biological Activity and Signaling Pathway

The primary biological activity of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a pivotal role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure. IPP competitively inhibits this enzymatic conversion, resulting in reduced levels of Angiotensin II and consequently promoting vasodilation.[4][5]

Experimental Protocols

This section details the methodologies for determining key physicochemical and biological parameters of Isoleucyl-prolyl-proline.

Determination of Peptide Solubility

The solubility of a peptide is highly dependent on its amino acid sequence, particularly its net charge and hydrophobicity.[9] IPP, with a hydrophobic isoleucine residue and two proline residues, and a calculated net charge of zero at neutral pH (N-terminal amine [+1] and C-terminal carboxyl [-1]), is considered a neutral, hydrophobic peptide.[10] The following protocol outlines a systematic approach to determine its solubility.

Protocol:

-

Initial Test with Water: Attempt to dissolve a small, precisely weighed amount of lyophilized IPP (e.g., 1 mg) in a minimal volume of sterile, distilled water. Vortex thoroughly. Sonication may be used to enhance dissolution.[10]

-

Assessment of Hydrophobicity: If the peptide does not dissolve in water, its hydrophobic nature is confirmed. Proceed to use organic solvents.

-

Organic Solvent Dissolution: Add a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) dropwise to the peptide until it fully dissolves.[10] For most applications, a stock solution in >99% DMSO is prepared.

-

Aqueous Dilution: Once the peptide is dissolved in the organic solvent, it can be slowly added dropwise to an aqueous buffer (e.g., PBS) with constant vortexing to achieve the desired final concentration.

-

Concentration and Storage: The final concentration of the organic solvent should be kept to a minimum, typically <1% for cell-based assays, to avoid solvent-induced artifacts.[10] Aliquot the stock solution and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

In Vitro ACE Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of IPP against ACE using a fluorometric assay.[11][12]

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Tris-HCl buffer (pH 8.3) containing ZnCl₂

-

Isoleucyl-prolyl-proline (IPP)

-

Captopril (positive control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ACE in Tris-HCl buffer.

-

Prepare a stock solution of the fluorogenic substrate in the same buffer.

-

Prepare a serial dilution of IPP (e.g., from 0.1 µM to 100 µM) and the positive control, Captopril.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add buffer only.

-

Control Wells: Add ACE working solution and buffer.

-

Sample Wells: Add ACE working solution and the corresponding IPP dilution.

-

Sample Blank Wells: Add IPP dilution and buffer (no enzyme).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of ACE inhibition for each IPP concentration using the formula: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Sample_Blank) / Fluorescence_Control] * 100

-

Plot the % Inhibition against the logarithm of the IPP concentration.

-

Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).[11]

-

Peptide Stability Assessment via RP-HPLC

This protocol provides a framework for evaluating the stability of IPP in a biological matrix like human plasma, which is crucial for assessing its potential in vivo efficacy.[13][14]

Materials:

-

Isoleucyl-prolyl-proline (IPP)

-

Human blood plasma

-

Phosphate-buffered saline (PBS)

-

Precipitating agent (e.g., ice-cold acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA))

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm)

Procedure:

-

Incubation:

-

Prepare a solution of IPP (e.g., 10 µM) in a mixture of human plasma and PBS (e.g., 1:1 v/v).

-

Incubate the solution at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute sample serves as the control (100% intact peptide).

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately mix each aliquot with an excess volume (e.g., 2-3 volumes) of the ice-cold precipitating agent (ACN/TFA). This stops enzymatic degradation and precipitates plasma proteins.

-

Vortex and incubate on ice for 10-20 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant, which contains the peptide and its potential degradation products.

-

Analyze the supernatant using an RP-HPLC system. A typical mobile phase gradient would be water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Monitor the elution profile at 214 nm, the characteristic absorbance wavelength for peptide bonds.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact IPP based on its retention time from the 0-minute sample.

-

Integrate the peak area of the intact IPP at each time point.

-

Calculate the percentage of intact IPP remaining relative to the 0-minute sample.

-

Plot the percentage of intact peptide against time and calculate the peptide's half-life (t₁/₂) by fitting the data to a one-phase decay model.[13]

-

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 26001-32-1: L-Proline,L-isoleucyl-L-prolyl- [cymitquimica.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 6. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoleucyl-prolyl-proline|lookchem [lookchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. jpt.com [jpt.com]

- 10. biocat.com [biocat.com]

- 11. protocols.io [protocols.io]

- 12. ACE-inhibitory activity assay: IC50 [protocols.io]

- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

H-Ile-Pro-Pro-OH Hydrochloride: A Technical Review for Drug Development Professionals

An In-depth Examination of the Synthesis, Mechanism of Action, and Therapeutic Potential of a Promising Antihypertensive Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-prolyl-proline hydrochloride, is a tripeptide that has garnered significant interest in the scientific community for its potential as an antihypertensive agent.[1][2] Primarily derived from milk protein, this bioactive peptide exerts its effects mainly through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, biological activities, and the experimental methodologies used to elucidate its functions.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of the tripeptide Isoleucyl-prolyl-proline. The hydrochloride form enhances the compound's water solubility and stability.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₈ClN₃O₄ | |

| Molecular Weight | 361.87 g/mol | |

| CAS Number | 1208862-61-6 | |

| Appearance | Solid | |

| IC₅₀ for ACE | 5 µM | [1] |

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general approach involves solid-phase peptide synthesis (SPPS) . This well-established method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Synthesis Protocol:

The synthesis of H-Ile-Pro-Pro-OH would typically follow these key steps:

-

Resin Preparation: A suitable resin, such as a pre-loaded Wang or Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, Proline, is first attached to the resin if not already pre-loaded. The subsequent amino acids (Proline and then Isoleucine) are sequentially coupled. Each amino acid is protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions. Coupling is facilitated by activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes the amine group for the next coupling reaction.

-

Cleavage and Deprotection: Once the tripeptide sequence is assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

-

Purification: The crude peptide is then purified to a high degree using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: The purified H-Ile-Pro-Pro-OH is converted to its hydrochloride salt by treatment with hydrochloric acid.

The following diagram illustrates the general workflow of solid-phase peptide synthesis.

Biological Activities and Mechanism of Action

The primary and most well-documented biological activity of H-Ile-Pro-Pro-OH is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The reported half-maximal inhibitory concentration (IC₅₀) for H-Ile-Pro-Pro-OH against ACE is 5 µM.[1]

Nitric Oxide Production

H-Ile-Pro-Pro-OH has also been shown to increase the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[1] Nitric oxide is a potent vasodilator that plays a critical role in maintaining vascular health. Increased NO production contributes to the relaxation of blood vessels, further aiding in the reduction of blood pressure.

Antihypertensive Effects in Animal Models

Studies in spontaneously hypertensive rats (SHR), a well-established animal model for human essential hypertension, have demonstrated the in vivo antihypertensive efficacy of H-Ile-Pro-Pro-OH.[2] Oral administration of this tripeptide leads to a significant reduction in blood pressure. Furthermore, research suggests that H-Ile-Pro-Pro-OH can attenuate sympathetic nerve activity, which is often elevated in hypertension.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

ACE Inhibition Assay

The in vitro ACE inhibitory activity of H-Ile-Pro-Pro-OH is typically determined using a spectrophotometric or fluorometric assay.[3][4]

General Protocol (Spectrophotometric):

-

Reagents: Angiotensin-Converting Enzyme (from rabbit lung), substrate Hippuryl-L-Histidyl-L-Leucine (HHL), borate (B1201080) buffer, hydrochloric acid (HCl), and ethyl acetate.

-

Procedure:

-

A solution of H-Ile-Pro-Pro-OH at various concentrations is pre-incubated with the ACE solution in a buffer at 37°C.

-

The substrate, HHL, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped by the addition of HCl.

-

The hippuric acid (HA) produced from the hydrolysis of HHL by ACE is extracted with ethyl acetate.

-

The absorbance of the extracted hippuric acid is measured at 228 nm.

-

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Nitric Oxide Production in HUVECs

The measurement of nitric oxide production in cell cultures is often indirect, quantifying the stable end products of NO, nitrite (B80452), and nitrate. The Griess assay is a common colorimetric method for this purpose.

General Protocol (Griess Assay):

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

-

Treatment: The cultured HUVECs are treated with varying concentrations of H-Ile-Pro-Pro-OH for a specified period.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction:

-

The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.

-

-

Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

-

Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve of known nitrite concentrations.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.

General Protocol (Tail-Cuff Method):

-

Acclimatization: The SHRs are acclimated to the restraining device and the procedure to minimize stress-induced blood pressure variations.

-

Restraint and Warming: The rat is placed in a restrainer, and the tail is gently warmed to increase blood flow and facilitate pulse detection.

-

Cuff Placement: An inflatable cuff is placed around the base of the rat's tail, and a pulse sensor is placed distal to the cuff.

-

Measurement Cycle:

-

The cuff is automatically inflated to a pressure sufficient to occlude blood flow in the tail artery.

-

The pressure is then slowly and steadily released.

-

The systolic blood pressure is recorded as the pressure at which the pulse reappears.

-

-

Data Collection: Multiple readings are taken for each animal to ensure accuracy and consistency.

Quantitative Data Summary

Table 2: In Vitro and In Vivo Activity of H-Ile-Pro-Pro-OH

| Parameter | Model System | Result | Reference |

| ACE Inhibition (IC₅₀) | In vitro enzymatic assay | 5 µM | [1] |

| Nitric Oxide Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased production | [1] |

| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | Significant decrease in blood pressure | [2] |

| Sympathetic Nerve Activity | Spontaneously Hypertensive Rats (SHR) | Attenuated | [2] |

Conclusion

This compound is a promising bioactive peptide with well-documented antihypertensive properties. Its primary mechanism of action involves the inhibition of the Angiotensin-Converting Enzyme, supplemented by its ability to stimulate nitric oxide production. The in vivo efficacy demonstrated in animal models, coupled with its natural origin, makes it an attractive candidate for further research and development as a potential therapeutic agent or functional food ingredient for the management of hypertension. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of this and similar bioactive peptides. Further investigation into its oral bioavailability, long-term efficacy, and safety in humans is warranted.

References

- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

In-Depth Technical Guide: Safety and Toxicity Profile of Isoleucyl-Prolyl-Proline (Ile-Pro-Pro)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP) is a bioactive tripeptide derived from milk proteins, most notably casein. It is recognized for its angiotensin-converting enzyme (ACE) inhibitory activity, which contributes to its potential antihypertensive effects. As with any bioactive compound intended for human consumption, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for IPP, focusing on genotoxicity, subchronic oral toxicity, and cytotoxicity. The information presented is collated from key studies on IPP-containing milk protein hydrolysates and the isolated tripeptide itself, offering a robust resource for researchers and professionals in the field of drug development and functional food formulation. The collective evidence strongly supports a favorable safety profile for Ile-Pro-Pro.

Genotoxicity Profile

A comprehensive battery of in vitro genotoxicity studies was conducted on "Tensguard," a milk protein hydrolysate containing Ile-Pro-Pro, to assess its potential to induce gene mutations or chromosomal damage. These studies were performed in accordance with established regulatory guidelines. The results consistently demonstrated that the IPP-containing hydrolysate is non-mutagenic and non-clastogenic.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria. A negative result in this assay is a strong indicator that the test substance is not a bacterial mutagen.

Experimental Protocol:

-

Test System: Various histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.[1]

-

Methodology: The plate incorporation method was employed. The test substance, bacterial culture, and, in relevant test arms, a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) were combined in an overlay agar (B569324) and plated on a minimal medium.

-

Endpoint: The number of revertant colonies (colonies that regain the ability to synthesize the required amino acid) was counted after incubation. A substance is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies.

-

Results: The IPP-containing milk protein hydrolysate did not induce a significant increase in revertant colonies in any of the tested bacterial strains, both with and without metabolic activation.[1]

In Vitro Mammalian Cell Gene Mutation Test

This assay evaluates the potential of a substance to induce gene mutations in mammalian cells, providing another layer of evidence in the assessment of mutagenicity.

Experimental Protocol:

-

Test System: L5178Y mouse lymphoma cells are commonly used for this assay at the thymidine (B127349) kinase (TK) locus.

-

Methodology: The cells were exposed to various concentrations of the IPP-containing hydrolysate for a defined period, both with and without an S9 metabolic activation system.

-

Endpoint: The frequency of mutations at the TK locus was determined by measuring the cells' ability to grow in the presence of a selective agent, trifluorothymidine (TFT).

-

Results: The test article did not lead to a significant increase in the mutant frequency at the TK locus in mouse lymphoma cells.[1]

In Vitro Mammalian Chromosomal Aberration Test

This test is designed to identify substances that may cause structural damage to chromosomes in mammalian cells.

Experimental Protocol:

-

Test System: The assay was performed using Chinese Hamster Ovary (CHO) cells.

-

Methodology: CHO cells were treated with the IPP-containing hydrolysate at several concentrations, with and without metabolic activation. Cells were harvested at a predetermined time after treatment, and metaphase chromosomes were analyzed for structural aberrations.

-

Endpoint: The number of cells with chromosomal aberrations (e.g., breaks, deletions, exchanges) was scored.

-

Results: The IPP-containing hydrolysate did not cause a significant increase in the percentage of cells with chromosomal aberrations compared to the control group.[1]

Table 1: Summary of Genotoxicity Studies on an IPP-Containing Milk Protein Hydrolysate

| Assay | Test System | Metabolic Activation | Highest Concentration Tested | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and Without S9 | Not Specified | Non-mutagenic[1] |

| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With and Without S9 | Not Specified | Non-mutagenic[1] |

| Mammalian Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Not Specified | Non-clastogenic[1] |

Subchronic Oral Toxicity

A 90-day repeated-dose oral toxicity study in rats was conducted to evaluate the safety of the IPP-containing milk protein hydrolysate, "Tensguard," upon prolonged ingestion. This type of study is critical for identifying potential target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol:

-

Test System: Wistar rats were used for the study.

-

Methodology: The test article was administered to the rats in their diet at various concentrations for 90 consecutive days. A control group received the basal diet.

-

Parameters Monitored: Comprehensive monitoring included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues at the end of the study.

-

Results: No treatment-related adverse effects were observed in any of the monitored parameters, even at the highest dose tested. The No-Observed-Adverse-Effect Level (NOAEL) was established at the highest dose administered.

Table 2: 90-Day Repeated-Dose Oral Toxicity of an IPP-Containing Milk Protein Hydrolysate in Rats

| Parameter | Details |

| Test Animal | Wistar Rat |

| Duration | 90 days |

| Route of Administration | Oral (in diet) |

| Dose Levels (in diet) | Up to 4% |

| NOAEL (Tensguard) | 2 g/kg body weight/day[1] |

| Corresponding NOAEL (IPP) | 40 mg/kg body weight/day [1] |

| Key Findings | No treatment-related adverse effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, or histopathology. |

In Vitro Cytotoxicity

The direct cytotoxic potential of Ile-Pro-Pro was assessed on human intestinal and liver cell lines to evaluate its effects on cell viability at a cellular level. These cell lines are relevant models for oral exposure.

Experimental Protocol:

-

Test Systems:

-

Caco-2 cells (human colorectal adenocarcinoma), a model for the intestinal barrier.

-

HepG2 cells (human liver carcinoma), a model for liver metabolism and toxicity.

-

-

Methodology: The cytotoxicity of IPP was evaluated using MTS and MTT assays, which are colorimetric assays that measure cell metabolic activity as an indicator of cell viability. Cells were incubated with various concentrations of IPP for a specified period (e.g., 72 hours).

-

Endpoint: Cell viability was determined by measuring the absorbance of the colored product formed by the reduction of MTS or MTT by metabolically active cells.

-

Results: IPP was found to be non-cytotoxic to both Caco-2 and HepG2 cells, even at high concentrations up to 10 mM, after 72 hours of exposure.

Table 3: In Vitro Cytotoxicity of Ile-Pro-Pro

| Cell Line | Assay Type | Test Concentration Range | Incubation Time | Result |

| Caco-2 (Human Intestinal) | MTS / MTT | Up to 10 mM | 72 hours | Non-cytotoxic |

| HepG2 (Human Liver) | MTS / MTT | Up to 10 mM | 72 hours | Non-cytotoxic |

Human Safety Data

Clinical studies involving the administration of lactotripeptide-containing products, including IPP, have consistently demonstrated a high degree of safety in human subjects. In studies where subjects consumed beverages with lactotripeptides, even at levels five times the effective dose for 4 weeks, no clinically significant adverse events were reported. Furthermore, there was no evidence of acute or excessive reductions in blood pressure in normotensive or mildly hypertensive individuals. While fermented milk products, in general, may be associated with minor gastrointestinal effects such as bloating or gas in some individuals, these are not specifically attributed to the IPP content.

Visualizations: Workflows and Pathways

Standard Genotoxicity Testing Workflow

The following diagram illustrates the typical workflow for assessing the genotoxicity of a test compound like an IPP-containing hydrolysate.

Caption: Workflow for in vitro genotoxicity assessment.

Subchronic Oral Toxicity Study Workflow

The diagram below outlines the key phases of a 90-day repeated-dose oral toxicity study in rodents.

Caption: Workflow of a 90-day oral toxicity study.

Conclusion

References

Methodological & Application

Solid-Phase Synthesis of H-Ile-Pro-Pro-OH Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract